molecular formula C8H13N3O B15251010 5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine

5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine

Cat. No.: B15251010
M. Wt: 167.21 g/mol
InChI Key: UOTNXXGROVREKL-UHFFFAOYSA-N
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Description

5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine typically involves the reaction of 2-methoxy-3-methylpyridine with hydrazine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2-methoxy-3-methylpyridine+hydrazineThis compound\text{2-methoxy-3-methylpyridine} + \text{hydrazine} \rightarrow \text{this compound} 2-methoxy-3-methylpyridine+hydrazine→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-microbial agents.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The hydrazine moiety is known to form covalent bonds with certain biomolecules, which can result in the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3-methylpyridine: Lacks the hydrazine moiety, making it less reactive in certain chemical reactions.

    5-(Hydrazinylmethyl)pyridine: Similar structure but without the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-5-methylpyridine: Different position of the methyl group, leading to different chemical properties.

Uniqueness

5-(Hydrazinylmethyl)-2-methoxy-3-methylpyridine is unique due to the presence of both the methoxy and hydrazine functional groups

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(6-methoxy-5-methylpyridin-3-yl)methylhydrazine

InChI

InChI=1S/C8H13N3O/c1-6-3-7(5-11-9)4-10-8(6)12-2/h3-4,11H,5,9H2,1-2H3

InChI Key

UOTNXXGROVREKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC)CNN

Origin of Product

United States

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